2-Ethyl-2-adamantyl methacrylate - 209982-56-9

2-Ethyl-2-adamantyl methacrylate

Catalog Number: EVT-339548
CAS Number: 209982-56-9
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Ethyl-2-adamantyl methacrylate (EAdMA) is a methacrylate monomer commonly employed in the development of photoresist materials for lithography applications, particularly in the semiconductor industry. [, , , , , , ] It serves as a crucial component in chemically amplified resists (CARs) due to its ability to act as a protecting group. [, , ] EAdMA belongs to a class of bulky adamantyl-containing monomers known to enhance the etch resistance and thermal stability of photoresist materials. [, ]

Molecular Structure Analysis

The primary chemical reaction involving EAdMA in the context of photoresists is its polymerization with other monomers to form copolymers. [, , , , , , , , , ] This polymerization is typically initiated by free radicals generated from a photoinitiator upon exposure to UV or EUV light. EAdMA acts as a protecting group in these polymers. Upon exposure to an acid generated by a photoacid generator (PAG), the adamantyl group is cleaved, leading to a change in the polarity and solubility of the polymer. [, , , , , ] This change in solubility is exploited in lithographic processes to create patterns on a substrate.

Mechanism of Action
  • Unexposed Resist: In the unexposed resist, the EAdMA units, with their bulky and hydrophobic adamantyl groups, render the polymer resistant to a developer solvent. [, , ]
  • Exposure and Acid Generation: Upon exposure to UV or EUV light, a photoacid generator (PAG) within the resist generates a strong acid. [, , , ]
  • Deprotection Reaction: The photogenerated acid catalyzes the cleavage of the adamantyl group from the EAdMA units. This deprotection reaction converts the exposed regions of the resist into a more polar and soluble form. [, , , ]
  • Development: The developer solvent selectively dissolves the deprotected, polar regions of the resist, leaving behind the unexposed areas and forming the desired pattern on the substrate. [, , ]
Physical and Chemical Properties Analysis
  • Glass Transition Temperature (Tg): EAdMA contributes to a high Tg in polymers, improving their thermal stability which is crucial for high-resolution lithography. [, ]
  • Etch Resistance: The adamantyl group in EAdMA enhances the etch resistance of the polymer resist, making it suitable for pattern transfer processes in semiconductor manufacturing. []
Applications
  • Photolithography: EAdMA is a key component in the development of both 193 nm and EUV photoresists. [, , , , , , , , ] It enables the creation of high-resolution patterns required for the fabrication of integrated circuits and other microelectronic devices. [, , , , , , , , ]
  • Electron Beam Lithography: Resists incorporating EAdMA have shown promise in electron beam lithography, which offers even higher resolution than traditional photolithography. []
  • Enhancing Resist Properties: By incorporating EAdMA into resist formulations, researchers can fine-tune the resist's dissolution rate, sensitivity, and etch resistance to meet specific lithographic requirements. [, , , , , , ]

2-Methyl-2-adamantyl methacrylate (MAdMA)

Compound Description: 2-Methyl-2-adamantyl methacrylate is a methacrylate monomer bearing a 2-methyl-2-adamantyl group as a protecting group. It is used as a component in terpolymer resist formulations for ArF lithography. This compound contributes to the overall etch resistance and lithographic performance of the resist material. []

Relevance: 2-Methyl-2-adamantyl methacrylate is structurally very similar to 2-ethyl-2-adamantyl methacrylate, differing only in the alkyl substituent at the 2-position of the adamantyl group (methyl vs. ethyl). Both compounds serve as protecting groups in photoresist formulations, influencing the dissolution rate and lithographic properties of the resist material. [, ]

4-Hydroxystyrene (HS)

Compound Description: 4-Hydroxystyrene is a styrene monomer bearing a hydroxyl group at the para position. It serves as a common building block in various chemically amplified photoresist formulations. The hydroxyl group provides a site for chemical modification and can participate in hydrogen bonding, influencing the polymer properties. [, , , , , , ]

Relevance: 4-Hydroxystyrene is often copolymerized with 2-ethyl-2-adamantyl methacrylate to create photoresist polymers. The combination of these monomers contributes to the desired properties of the resist, such as sensitivity, contrast, and etch resistance. [, , , , , , ]

γ-Butyrolactone methacrylate (GBLMA)

Compound Description: γ-Butyrolactone methacrylate is a methacrylate monomer containing a γ-butyrolactone ring. It is commonly incorporated into photoresist formulations to enhance adhesion to the substrate. [, ]

Relevance: γ-Butyrolactone methacrylate is often used in conjunction with 2-ethyl-2-adamantyl methacrylate in photoresist polymers. While 2-ethyl-2-adamantyl methacrylate primarily contributes to the lithographic performance, γ-butyrolactone methacrylate ensures good adhesion of the resist material to the substrate. [, ]

3-Hydroxy-1-adamantyl methacrylate (HAdMA)

Compound Description: 3-Hydroxy-1-adamantyl methacrylate is another adamantyl-based methacrylate monomer used in photoresist formulations. The presence of the hydroxyl group at the 3-position of the adamantyl group allows for potential modifications or interactions that can influence the resist properties. [, ]

Relevance: 3-Hydroxy-1-adamantyl methacrylate shares a structural similarity with 2-ethyl-2-adamantyl methacrylate, both containing the bulky adamantyl group. They are often incorporated together in terpolymer systems to fine-tune the lithographic performance and dissolution characteristics of the resist. [, ]

α-Hydroxy-γ-butyrolactone methacrylate (GBLMA)

Compound Description: α-Hydroxy-γ-butyrolactone methacrylate is a methacrylate monomer containing both a hydroxyl group and a γ-butyrolactone ring. It is commonly incorporated into photoresist formulations to potentially influence adhesion, polarity, and other properties. []

Relevance: α-Hydroxy-γ-butyrolactone methacrylate shares structural similarities with both γ-butyrolactone methacrylate and 2-ethyl-2-adamantyl methacrylate, containing functional groups found in both compounds. It is often utilized in photoresist formulations alongside these compounds to optimize resist properties for lithographic processes. []

Compound Description: Phenyl methacrylate dimethylsulfonium nonaflate is a cationic photoacid generator (PAG) used in chemically amplified resists. Upon exposure to light, it generates a strong acid (nonaflic acid) that catalyzes the deprotection reaction of the resist polymer, enabling the development process. []

Relevance: This PAG is incorporated into photoresist polymers alongside 2-ethyl-2-adamantyl methacrylate. The PAG's ability to generate acid upon exposure is crucial for the resist's sensitivity and overall lithographic performance. []

Phenyl methacrylate dimethysulfonium triflate (PAG)

Compound Description: Phenyl methacrylate dimethysulfonium triflate is another cationic PAG that generates triflic acid upon exposure to light. It plays a similar role to phenyl methacrylate dimethylsulfonium nonaflate in chemically amplified resists. []

Relevance: This PAG is also used in conjunction with 2-ethyl-2-adamantyl methacrylate in photoresist formulations. The choice of PAG, including the counter anion, can influence the resist's sensitivity and lithographic performance. []

Compound Description: Triphenylsulfonium salt 2-(methacryloxy)-4-trifluoromethyl benzenesulfonate is an anionic PAG containing a triphenylsulfonium cation and a sulfonate anion. It is designed to be incorporated into the polymer backbone of photoresist materials. Upon exposure to light, it generates a strong acid that catalyzes deprotection reactions during the lithographic process. []

Relevance: This PAG, along with its isomers and other anionic PAGs, is specifically designed for incorporation into polymer resists containing monomers like 2-ethyl-2-adamantyl methacrylate. This integration aims to improve the uniformity of acid generation and enhance the lithographic performance of the resist material. []

Compound Description: This compound is an isomer of Triphenylsulfonium salt 2-(methacryloxy)-4-trifluoromethyl benzenesulfonate, also functioning as an anionic PAG. The difference in the position of the trifluoromethyl group on the benzene ring can lead to variations in its properties and behavior within the resist material. []

Relevance: Similar to its isomer, this PAG is designed for incorporation into polymer resists containing 2-ethyl-2-adamantyl methacrylate. The use of different isomers allows researchers to investigate the impact of subtle structural changes on the PAG's performance and the overall lithographic properties of the resist. []

Triphenylsulfonium salt 4-(methacryloxy)-3-nitro-benzenesulfonate (NO2 PAG)

Compound Description: Triphenylsulfonium salt 4-(methacryloxy)-3-nitro-benzenesulfonate is another anionic PAG with a nitro group on the benzene ring. This electron-withdrawing group can influence the PAG's reactivity and acid generation efficiency. []

Relevance: This PAG is incorporated into polymer resists containing 2-ethyl-2-adamantyl methacrylate to investigate the effect of different electron-withdrawing groups on the PAG's performance. The presence of the nitro group can potentially enhance the acid generation efficiency and improve the resist's sensitivity. []

Compound Description: Triphenylsulfonium salt of 1,1,2-trifluorobutanesulfonate methacrylate is an anionic PAG containing a fluorinated alkyl sulfonate anion. The presence of fluorine atoms can influence the PAG's solubility, diffusion, and acid generation properties. []

Relevance: This PAG is incorporated into polymer resists containing 2-ethyl-2-adamantyl methacrylate to investigate the impact of fluorinated alkyl sulfonate anions on the resist's performance. The fluorine atoms can potentially enhance the resist's transparency to EUV light and improve its overall lithographic properties. []

Triphenylsulfonium salt 4-(methacryloxy)-2,3,5,6-tetrafluorobenzenesulfonate (F4 PAG)

Compound Description: Triphenylsulfonium salt 4-(methacryloxy)-2,3,5,6-tetrafluorobenzenesulfonate is an anionic PAG with a tetrafluorinated benzene ring in its structure. This high degree of fluorination can significantly affect the PAG's properties, including its transparency to EUV light and its acid generation efficiency. []

Relevance: This PAG serves as a reference compound when compared to other anionic PAGs in polymer resists containing 2-ethyl-2-adamantyl methacrylate. The high fluorine content makes it a suitable candidate for EUV lithography, and its performance provides a benchmark for evaluating the effectiveness of other PAGs with different structural modifications. []

2,5-Dimethyl-2,5-hexanediol dimethacrylate (DMHDMA)

Compound Description: 2,5-Dimethyl-2,5-hexanediol dimethacrylate is a dimethacrylate monomer used to introduce branching points into polymer chains. Its incorporation allows for the synthesis of branched polymers with tailored properties. []

Relevance: 2,5-Dimethyl-2,5-hexanediol dimethacrylate is utilized in the preparation of branched photoresist polymers containing 2-ethyl-2-adamantyl methacrylate. The branching introduced by this monomer can influence the polymer's viscosity, solubility, and lithographic performance. []

Properties

CAS Number

209982-56-9

Product Name

2-Ethyl-2-adamantyl methacrylate

IUPAC Name

(2-ethyl-2-adamantyl) 2-methylprop-2-enoate

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3

InChI Key

DCTVCFJTKSQXED-UHFFFAOYSA-N

SMILES

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C

Canonical SMILES

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C

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